molecular formula C8H2Cl5F3 B6306731 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride CAS No. 79674-47-8

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride

Cat. No.: B6306731
CAS No.: 79674-47-8
M. Wt: 332.4 g/mol
InChI Key: AGHKLNHXOPCZNV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride is a chemical compound with the molecular formula C8H2Cl5F3. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride can be synthesized through various methods. One common approach involves the chlorination of 4-(trifluoromethyl)benzyl chloride under controlled conditions to introduce the chlorine atoms at the 2, 3, 5, and 6 positions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and it is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

    Oxidation Reactions: It can be oxidized to form corresponding benzyl alcohols or benzaldehydes under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products

The major products formed from these reactions include substituted benzyl derivatives, benzyl alcohols, and benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound is similar in structure but contains fluorine atoms instead of chlorine.

    4-(Trifluoromethyl)benzyl chloride: Lacks the additional halogen atoms, making it less reactive in certain chemical reactions.

    2,3,4,6-Tetrachloro-5-(trifluoromethyl)benzyl chloride: Another closely related compound with a different substitution pattern.

Uniqueness

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride is unique due to its specific arrangement of chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKLNHXOPCZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl5F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174660
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79674-47-8
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79674-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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